4,4'-Dimethyl-trans-stilbene
Overview
Description
4,4'-Dimethyl-trans-stilbene is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-1,2-Bis(4-methylphenyl)ethene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Partially Etherified Derivatives
Fujita et al. (2004) developed stereoselective syntheses of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, which are used in coordination chemistry, analogous to calix[4]arene systems (Fujita et al., 2004).
Cyclic Peroxides Synthesis
Qian et al. (1992) demonstrated the synthesis of cyclic peroxides from alkenes like 1,1-bis(4-methylphenyl)ethene using manganese(II and III) in the presence of molecular oxygen (Qian et al., 1992).
Photochromic Properties in Derivatives
Uchida et al. (1990) synthesized 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives exhibiting thermally irreversible and fatigue-resistant photochromic properties (Uchida et al., 1990).
Coordination Polymers Synthesis
Dong et al. (1999) synthesized one-dimensional organic/inorganic composite polymers using 1,2-bis(4-pyridyl)ethyne or trans-1,2-bis(4-pyridyl)ethene, showing unique chain structures (Dong et al., 1999).
Fluorescence Behavior Study
Nishio et al. (2014) investigated the effect of cyano substitution on the fluorescence behavior of 1,2-bis(pyridylphenyl)ethene, revealing different emission behaviors in solution and solid state (Nishio et al., 2014).
Photoisomerization in Solution and Solid State
Fengqiang et al. (2006) studied the photoisomerization of bis(biphenyl)ethylenes and ethenes, showing different behaviors in solution and solid-state (Fengqiang et al., 2006).
Metal Sequestration Model System
Ams et al. (2006) described intramolecularly activated precipitons for light-triggered or catalytically activated precipitation, useful in metal sequestration applications (Ams et al., 2006).
Aggregate-Induced Enhanced Emission in Amphiphilic Dyes
Hirose et al. (2009) showed that a 1-cyano-1,2-bis(biphenyl)ethene derivative with amphiphilic side chains exhibited enhanced emission in an aqueous environment (Hirose et al., 2009).
Future Directions
The future directions for research on “(E)-1,2-Bis(4-methylphenyl)ethene” could include further investigation into its synthesis, particularly through the protodeboronation of alkyl boronic esters . Additionally, more research could be conducted to explore its chemical reactions and mechanism of action.
Mechanism of Action
4,4’-Dimethyl-trans-stilbene
, also known as (E)-1,2-DI-P-TOLYLETHENE or (E)-1,2-Bis(4-methylphenyl)ethene , is a synthetic analog of resveratrol . It’s a part of the stilbenes family, a class of plant polyphenols abundant in berries . Here’s an overview of its mechanism of action:
Target of Action
Similar compounds like resveratrol are known to interact with various molecular targets, including estrogen receptors .
Mode of Action
It’s known that stilbenes, in general, have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Biochemical Pathways
Stilbenes affect several pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . They also have the ability to inhibit lipid peroxidation in unsaturated fatty acids .
Pharmacokinetics
Resveratrol, a related compound, is known to have low oral bioavailability in humans .
Result of Action
Similar compounds like resveratrol have shown potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particularly anti-obesity .
Action Environment
It’s known that the antioxidant activity of similar compounds like vitamin e is directly linked to its ability to inhibit the lipid peroxidation in unsaturated fatty acids .
Properties
IUPAC Name |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZBJFIDFZQCB-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18869-29-9, 1588-49-4 | |
Record name | (E)-1,2-Bis(4-methylphenyl)ethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-DIMETHYLSTILBENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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